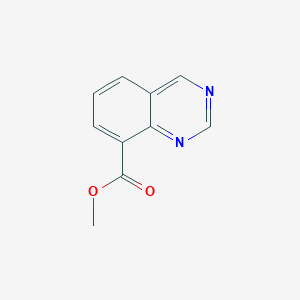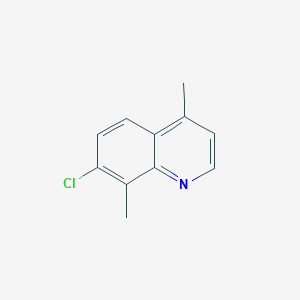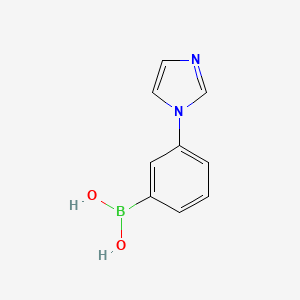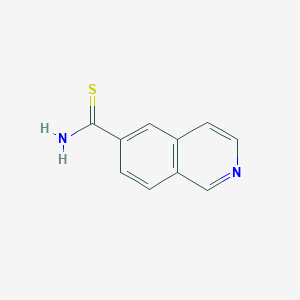
Isoquinoline-6-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline-6-carbothioamide is a heterocyclic compound with the molecular formula C₁₀H₈N₂S It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-6-carbothioamide can be achieved through several methods. One common approach involves the reaction of isoquinoline with thiocarbamoyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors and microwave-assisted synthesis can enhance the yield and reduce reaction times. These methods also offer the advantage of better control over reaction parameters, leading to higher purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Isoquinoline-6-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Isoquinoline-6-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Isoquinoline derivatives have shown potential as therapeutic agents for treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of isoquinoline-6-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to altered signaling pathways within cells. Additionally, this compound can induce oxidative stress, affecting cellular redox balance and leading to apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Isoquinoline-6-carbothioamide can be compared with other isoquinoline derivatives such as:
Isoquinoline: A simpler structure without the carbothioamide group.
Quinoline: Similar to isoquinoline but with a different ring fusion.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Uniqueness: this compound stands out due to its unique carbothioamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.
Propriétés
Formule moléculaire |
C10H8N2S |
|---|---|
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
isoquinoline-6-carbothioamide |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H,(H2,11,13) |
Clé InChI |
ISVMCDQYUZNIEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C=C1C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



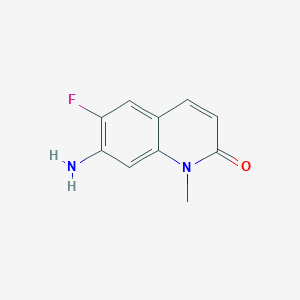
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11904961.png)

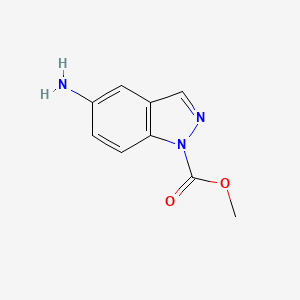
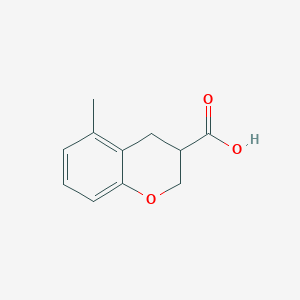

![(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11905010.png)

